![molecular formula C7H14ClN B3113685 (S)-2-allylpyrrolidine hydrochloride CAS No. 197230-31-2](/img/structure/B3113685.png)
(S)-2-allylpyrrolidine hydrochloride
Overview
Description
“(S)-2-allylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry . The “S” denotes the stereochemistry of the molecule, indicating it’s the “left-handed” version of the molecule .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex and depends on the specific substituents involved . Generally, these compounds can be synthesized through cyclization reactions, where a linear precursor is cyclized to form the pyrrolidine ring .Molecular Structure Analysis
The molecular structure of “(S)-2-allylpyrrolidine hydrochloride” would consist of a five-membered ring (the pyrrolidine), with an allyl group (a three-carbon chain with a double bond) attached . The hydrochloride indicates that the compound is a salt, with a chloride ion paired with the pyrrolidine molecule .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the specific substituents present . For example, the allyl group could potentially undergo reactions such as the allylic oxidation or the Claisen rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-allylpyrrolidine hydrochloride” would depend on the specific structure of the compound. As a hydrochloride salt, it would likely be soluble in water . The presence of the allyl group might make the compound more lipophilic (fat-soluble) .Scientific Research Applications
Synthesis and Chemical Reactions
(S)-2-allylpyrrolidine hydrochloride is involved in various synthetic and chemical reactions. For instance, it has been used in the photolysis reaction with 3-butenoate anion in aqueous solution, efficiently yielding a 2-allylpyrrolidine adduct. This reaction is induced by a one-electron transfer from the 3-butenoate to the singlet excited-state of the pyrrolinium compound, showcasing its utility in photochemical synthesis processes (Kurauchi et al., 1985).
Additionally, it has been used in the synthesis of radiopharmaceutical precursors , such as an intermediate of 18F-fallypride. The process involves multiple steps including allylation, Claisen rearrangement, methylation, hydroboration, hydrolysis, and amidation, demonstrating its role in complex synthetic pathways (Jing, 2004).
Biophysical Interactions
While not directly involving (S)-2-allylpyrrolidine hydrochloride, related compounds like triprolidine hydrochloride have been studied for their biophysical interactions with human serum albumin. These studies provide insight into the binding mechanisms of similar compounds, which could be relevant for understanding the behavior of (S)-2-allylpyrrolidine hydrochloride in biological systems (Yasmeen & Riyazuddeen, 2017).
Material Science and Surface Chemistry
In the field of material science and surface chemistry , poly(allylamine) hydrochloride has been used to generate patterns on surfaces via lithographic methods. This application is indicative of the potential utility of (S)-2-allylpyrrolidine hydrochloride in similar surface modification and patterning technologies, given its structural similarity (Nyamjav & Ivanisevic, 2004).
Molecular Structure Analysis
Research has also been conducted on the molecular structures of silyl-substituted pyrrolidinium salts, which are closely related to (S)-2-allylpyrrolidine hydrochloride. These studies contribute to the understanding of the structural and electronic properties of such compounds, which is crucial for their application in catalysis and synthesis (Bauer & Strohmann, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-prop-2-enylpyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQANIGCPEPGT-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-allylpyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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